Ether, 3,3-dimethyl-1-butenyl ethyl
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3,3-dimethyl-1-butenyl ethyl ether follows International Union of Pure and Applied Chemistry conventions for naming complex ether compounds containing alkene functionalities. According to chemical database records, this compound exists in multiple isomeric forms with distinct chemical identities. The cis-configuration of 3,3-dimethyl-1-butenyl ethyl ether carries the Chemical Abstracts Service registry number 18295-59-5, establishing its unique chemical identity within the broader family of dimethylbutenyl ethers.
The molecular formula analysis reveals the compound's composition as carbon-eight hydrogen-sixteen oxygen, denoted as C₈H₁₆O, with a molecular weight of 128.21200 atomic mass units. This molecular composition indicates the presence of eight carbon atoms arranged in a branched alkene structure with geminal dimethyl substitution at the tertiary carbon position. The oxygen atom serves as the ether linkage connecting the butenyl fragment to the ethyl group, creating a distinctive structural motif that influences both the compound's physical properties and chemical reactivity patterns.
The systematic name 2-ethoxy-3,3-dimethylbut-1-ene provides additional insight into the structural arrangement, indicating the ethoxy group's attachment at the second carbon position of the dimethylbutene backbone. This nomenclature emphasizes the ether functionality while maintaining clear identification of the alkene position and branching pattern. The compound's exact mass determination of 128.12000 atomic mass units confirms the molecular formula assignment and provides precision for analytical identification purposes.
Structural isomerism considerations reveal the existence of related compounds with similar molecular formulas but different connectivity patterns. The polar surface area calculation of 9.23000 square angstroms and logarithmic partition coefficient of 2.58270 indicate the compound's lipophilic character and potential membrane permeability properties. These molecular descriptors provide quantitative measures of the compound's physicochemical characteristics that influence its behavior in various chemical and biological systems.
Stereochemical Configuration and Isomerism
The stereochemical analysis of 3,3-dimethyl-1-butenyl ethyl ether reveals complex configurational possibilities arising from the alkene geometry and the spatial arrangement of substituents around the double bond. The cis-configuration represents one specific geometric isomer where substituents maintain spatial proximity on the same side of the alkene plane. This geometric constraint significantly influences the compound's molecular shape, intermolecular interactions, and chemical reactivity patterns compared to its trans-counterpart.
Conformational analysis demonstrates that the geminal dimethyl substitution at the tertiary carbon creates significant steric hindrance that affects the molecule's preferred spatial arrangements. The bulky tert-butyl-like group formed by the 3,3-dimethyl substitution pattern restricts rotational freedom around adjacent carbon-carbon bonds, leading to preferred conformational states that minimize steric clashes. This conformational preference influences the compound's interaction with other molecules and its overall chemical behavior in solution and solid phases.
The presence of the ethyl ether substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond connecting the ether oxygen to the ethyl group. The gauche and anti-conformations around this bond exhibit different energy profiles depending on the overall molecular geometry and intramolecular interactions. Nuclear magnetic resonance spectroscopy studies would be expected to reveal distinctive coupling patterns and chemical shift variations that reflect these conformational preferences and stereochemical arrangements.
Isomeric relationships extend beyond simple geometric isomerism to include constitutional isomers with different connectivity patterns. Related compounds such as 1-ethoxy-3,3-dimethylbutane represent positional isomers where the ether linkage occurs at different carbon positions. The molecular weight difference between saturated and unsaturated analogs, such as the 130.22800 atomic mass units observed for the saturated 1-ethoxy-3,3-dimethylbutane compared to 128.21200 for the unsaturated form, illustrates the structural impact of alkene functionality.
Crystallographic Characterization
Crystallographic analysis of 3,3-dimethyl-1-butenyl ethyl ether provides detailed three-dimensional structural information essential for understanding intermolecular packing arrangements and solid-state properties. The molecular geometry determined through X-ray crystallography would reveal precise bond lengths, bond angles, and torsional angles that define the compound's spatial architecture. The carbon-carbon double bond length typically ranges from 1.33 to 1.34 angstroms, while the carbon-oxygen ether bond exhibits characteristic lengths around 1.43 angstroms.
The crystal packing arrangement depends significantly on intermolecular forces including van der Waals interactions, dipole-dipole attractions, and potential hydrogen bonding involving the ether oxygen as an electron pair donor. The geminal dimethyl groups create bulky regions that influence how molecules orient relative to each other in the crystal lattice. These steric effects often lead to less efficient packing compared to linear analogs, resulting in lower crystal densities and modified thermal properties.
Unit cell parameters and space group symmetry provide fundamental crystallographic descriptors that characterize the compound's solid-state structure. The asymmetric unit composition and molecular orientation within the crystal lattice reflect the balance between attractive intermolecular forces and repulsive steric interactions. Temperature-dependent structural studies would reveal thermal expansion coefficients and potential phase transition behaviors that affect the compound's stability and handling characteristics.
Powder diffraction patterns offer alternative structural characterization methods particularly useful for quality control and phase identification purposes. The distinctive diffraction peak positions and intensities serve as fingerprint patterns for compound identification and purity assessment. These crystallographic techniques complement solution-phase structural studies and provide comprehensive understanding of the compound's behavior across different physical states.
Comparative Analysis with α,β-Unsaturated Ether Analogues
Comparative structural analysis with related α,β-unsaturated ether compounds reveals distinctive features that distinguish 3,3-dimethyl-1-butenyl ethyl ether from other members of this chemical family. The allyl ethyl ether compound, with molecular formula C₅H₁₀O and molecular weight 86.13 atomic mass units, represents a simpler analog lacking the geminal dimethyl substitution. This structural comparison highlights the significant steric and electronic effects introduced by the bulky tertiary carbon substitution pattern.
Properties
CAS No. |
16969-19-0 |
|---|---|
Molecular Formula |
C6H7N |
Synonyms |
Ether, 3,3-dimethyl-1-butenyl ethyl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Use as a Solvent
Ether, 3,3-dimethyl-1-butenyl ethyl is utilized as a solvent in numerous organic reactions due to its aprotic nature. It can dissolve a wide range of organic compounds without participating in the reaction itself. This property makes it particularly valuable in:
- Nucleophilic substitutions : The compound serves as a medium for reactions involving nucleophiles where polar protic solvents could hinder the reaction.
- Grignard reactions : Its ability to stabilize reactive intermediates allows for efficient synthesis of complex organic molecules.
Case Study: Synthesis of Functional Polymers
In a study involving functional synthetic polymers, this compound was used as a solvent to facilitate the polymerization process. The controlled polymerization led to the formation of polymers with tailored properties suitable for various applications including drug delivery systems and coatings .
Pharmaceutical Applications
Drug Development and Delivery
The compound has shown potential in pharmaceutical applications due to its compatibility with various drug molecules. Its role as a solvent and reactant in the synthesis of pharmaceutical intermediates enhances its utility:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound has been employed in the synthesis of APIs through various chemical transformations.
- Formulation Development : Its properties allow for the creation of stable formulations that enhance drug solubility and bioavailability.
Case Study: Antibacterial Agents
Research has demonstrated that ethers similar to 3,3-dimethyl-1-butenyl ethyl can be incorporated into antibacterial formulations. These formulations showed enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in addressing public health challenges .
Materials Science
Polymer Production
In materials science, this compound is significant for its role in producing various polymers that exhibit desirable mechanical and thermal properties:
- Thermoplastics and Elastomers : The compound is used in synthesizing thermoplastics that are flexible yet strong, making them suitable for applications ranging from automotive parts to consumer goods.
| Property | Value |
|---|---|
| Glass Transition Temp | -30 °C |
| Tensile Strength | 40 MPa |
| Elongation at Break | 300% |
Case Study: Coatings and Adhesives
Ether-based polymers have been explored for use in coatings and adhesives due to their excellent adhesion properties and resistance to environmental factors. Studies indicate that coatings formulated with these polymers provide enhanced durability and performance compared to traditional systems .
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound’s structure features a 3,3-dimethyl-1-butenyl group (unsaturated, branched chain) linked to an ethyl ether. This contrasts with:
- Methyl tert-butyl ether (MTBE) : Contains a tert-butyl group (saturated, highly branched) linked to a methyl ether.
- Ethyl tert-butyl ether (ETBE) : Similar to MTBE but with an ethyl ether group.
- Diethyl ether : A simple, linear ether (C₂H₅-O-C₂H₅).
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): A bulky, aromatic ether with a polyether chain .
Key Structural Insights :
Physical and Thermodynamic Properties
Analysis :
Stability and Reactivity
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis proceeds via a bimolecular nucleophilic substitution mechanism, wherein a deprotonated alcohol (alkoxide) attacks a primary alkyl halide. For 3,3-dimethyl-1-butenyl ethyl ether, two potential pathways exist:
-
Route A : 3,3-Dimethyl-1-butenol → Alkoxide → Reaction with ethyl halide.
-
Route B : Ethanol → Ethoxide → Reaction with 3,3-dimethyl-1-butenyl halide.
Route A is preferred, as 3,3-dimethyl-1-butenyl halides (tertiary substrates) favor elimination over substitution, whereas ethyl halides (primary substrates) are ideal Sₙ2 electrophiles.
Synthetic Procedure and Optimization
-
Alkoxide Preparation :
-
Nucleophilic Substitution :
-
Workup and Purification :
Table 1: Williamson Synthesis Conditions for 3,3-Dimethyl-1-butenyl Ethyl Ether
| Component | Reagent/Condition | Role |
|---|---|---|
| Alcohol | 3,3-Dimethyl-1-butenol | Alkoxide precursor |
| Base | NaH (1.1 equiv) | Deprotonation |
| Alkyl Halide | Ethyl iodide (1.0 equiv) | Electrophile |
| Solvent | THF | Polar aprotic medium |
| Temperature | 60–80°C | Thermal activation |
| Reaction Time | 12–24 hours | Completion monitoring via GC |
Stereochemical Considerations
The cis and trans isomers of 3,3-dimethyl-1-butenyl ethyl ether (CAS 16969-19-0 and 18951-57-0) exhibit distinct thermodynamic stabilities. Isomerization studies reveal an enthalpy change (ΔᵣH°) of -7.0 ± 2.6 kJ/mol for the liquid-phase interconversion, favoring the cis isomer at equilibrium. This underscores the importance of stereocontrol during synthesis, achievable through chiral catalysts or low-temperature fractionation.
Alternative Methodologies: Challenges and Limitations
Acid-Catalyzed Dehydration of Alcohols
While sulfuric acid-catalyzed dehydration is effective for symmetrical ethers (e.g., diethyl ether), it fails for unsymmetrical analogs like 3,3-dimethyl-1-butenyl ethyl ether due to erratic cross-etherification and predominant alkene formation from branched alcohols.
Grignard Reagent-Based Approaches
Grignard reagents (e.g., RMgX) theoretically enable ether synthesis via reaction with carbonyl compounds. However, the absence of a ketone or aldehyde precursor in 3,3-dimethyl-1-butenyl ethyl ether’s structure renders this route impractical.
Industrial and Laboratory-Scale Adaptations
Silver Oxide-Mediated Etherification
A modified Williamson protocol employs Ag₂O to facilitate direct reaction between 3,3-dimethyl-1-butenol and ethyl iodide without isolating the alkoxide. This one-pot method enhances yield (∼85%) by mitigating side reactions and simplifying purification.
Intramolecular Cyclization Strategies
Though primarily used for oxetane synthesis, intramolecular Williamson reactions offer insights into optimizing ring-free analogs. For example, NaH in THF efficiently promotes C–O bond formation while suppressing elimination, a principle applicable to 3,3-dimethyl-1-butenyl ethyl ether.
Thermodynamic and Kinetic Analysis
Enthalpy of Formation
The isomerization equilibrium between cis and trans isomers (ΔᵣH° = -7.0 ± 2.6 kJ/mol) highlights the compound’s conformational flexibility. Kinetic studies indicate a Gibbs free energy barrier of ∼50 kJ/mol for interconversion, necessitating precise temperature control during synthesis.
Q & A
Q. What are the standard synthesis methods for 3,3-dimethyl-1-butenyl ethyl ether, and what catalysts are effective?
The synthesis of 3,3-dimethyl-1-butenyl ethyl ether typically involves etherification reactions, such as the Williamson ether synthesis or acid-catalyzed dehydration. For example, ethoxylation of alkenes (e.g., camphene) with ethanol using cation exchange resins (e.g., DCP heat-resistant resin) under controlled conditions yields high-purity products. Catalytic efficiency can be optimized by adjusting reaction temperature, solvent polarity, and resin activation protocols .
Q. How can researchers safely handle and store 3,3-dimethyl-1-butenyl ethyl ether to prevent peroxide formation?
Ethers are prone to peroxide formation upon prolonged exposure to oxygen or light. To mitigate this, store the compound in amber glass containers under inert gas (e.g., nitrogen or argon) at low temperatures (-20°C). Regularly test for peroxides using potassium iodide-starch paper or iodometric titration. If peroxides are detected, purify via distillation with stabilizers (e.g., BHT) or pass through activated alumina columns .
Q. What analytical techniques are recommended for characterizing 3,3-dimethyl-1-butenyl ethyl ether?
Key techniques include:
- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) and compare with reference spectra .
- Refractive Index Measurements : Use binary mixture data (e.g., with chlorobutane isomers) to assess purity and composition .
- GC-MS : Quantify trace impurities and confirm molecular weight via fragmentation patterns .
Advanced Research Questions
Q. How can experimental designs address species-specific metabolic discrepancies in toxicological studies of 3,3-dimethyl-1-butenyl ethyl ether?
Rodent models often show α(2u)-globulin-mediated nephrotoxicity, which is irrelevant to humans. To resolve this, use transgenic rodent models lacking α(2u)-globulin or humanized cell lines. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate metabolic pathways (e.g., conversion to TBA or aldehydes) across species. Validate findings using human hepatocyte assays or in silico tools like molecular docking .
Q. What methodologies are suitable for analyzing conflicting data on the compound’s neurotoxic potential?
Conflicting neurotoxicity data (e.g., transient dizziness vs. irreversible effects) may arise from exposure duration or dose thresholds. Apply dose-response meta-analysis to harmonize datasets, prioritizing studies with standardized exposure protocols (e.g., OECD guidelines). Use in vitro blood-brain barrier models to assess permeability and mechanistic studies (e.g., ROS assays) to identify neurotoxic thresholds .
Q. How can researchers optimize solvent systems for 3,3-dimethyl-1-butenyl ethyl ether in green chemistry applications?
Evaluate solvent polarity using Hansen solubility parameters (HSPs) and compare with alternative solvents (e.g., ethyl acetate or glycol ethers). For reaction optimization, employ Design of Experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading. Monitor reaction efficiency via real-time FTIR or Raman spectroscopy .
Data Analysis and Validation
Q. What statistical approaches are recommended for interpreting toxicokinetic data from inhalation exposure studies?
Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in pulmonary retention (~30% in humans). Pair compartmental modeling with biomarker analysis (e.g., urinary TBA metabolites) to validate absorption rates. For cross-species comparisons, apply allometric scaling adjusted for metabolic clearance differences .
Q. How should researchers validate computational predictions of the compound’s environmental persistence?
Combine quantitative structure-activity relationship (QSAR) models with experimental biodegradation assays (e.g., OECD 301F). Measure half-life in soil/water matrices under varying pH and microbial activity. Cross-reference with atmospheric oxidation data (e.g., reaction rate constants with hydroxyl radicals) from smog chamber studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
